4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Overview
Description
The compound "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" is a derivative of the 1,3-thiazol-2-amine family, which is characterized by a thiazole ring, a core structure in many biologically active compounds. The presence of dichlorophenyl group suggests potential for increased molecular interactions due to the halogen atoms, which could be relevant for various chemical and biological applications.
Synthesis Analysis
The synthesis of related thiazole compounds typically involves cyclization reactions and the formation of the thiazole ring. For instance, the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine involves the reaction of 2,4-dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization . Similar methods could potentially be adapted for the synthesis of "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine," although the specific synthesis pathway for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using these methods, and its geometry was calculated using density functional theory (DFT) . The molecular structure of "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" would likely be determined through similar analytical techniques.
Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including Knoevenagel condensation, Michael addition, and ring-opening followed by ring-closure processes . The reactivity of "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" would be influenced by the electron-withdrawing effects of the dichlorophenyl group, potentially affecting its participation in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by substituents on the thiazole ring. For instance, the presence of halogen atoms can affect the compound's polarity, hydrogen bonding capacity, and electronic properties . The dichlorophenyl group in "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" would contribute to its physical and chemical characteristics, potentially making it suitable for applications as nonlinear optical (NLO) materials or in biological activities .
Scientific Research Applications
1. Preparation of New Heterocyclic Compounds
- Application Summary: This compound is used in the preparation of new heterocyclic compounds with expected biological activity .
2. Synthesis of Carbodithioate Derivatives
- Application Summary: A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized using this compound .
- Methods of Application: The compounds were synthesized by conventional technique as well as ultrasound irradiation .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities. Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria .
3. 3,4-Dichlorophenyl Isocyanate
- Application Summary: 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .
4. Pfizer’s Green Chemistry Program
- Application Summary: Pfizer’s Green Chemistry Program has been applying green chemistry principles to reduce the amount of waste associated with chemical operations .
5. 3,4-Dichlorophenyl Isocyanate
- Application Summary: 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .
6. Pfizer’s Green Chemistry Program
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal guidelines.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound. This could include potential uses that have not yet been fully explored, or improvements that could be made to its synthesis or use.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXMUSNRIUHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347166 | |
Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
39893-80-6 | |
Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(3,4-dichlorophenyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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